Bienvenue dans la boutique en ligne BenchChem!

6-Fluoroimidazo[1,2-a]pyridine

Urease inhibition Antiulcer Medicinal chemistry

Sourcing 6-Fluoroimidazo[1,2-a]pyridine (CAS 139022-27-8) for your drug discovery program? Select this specific 6-fluoro scaffold to leverage its uniquely balanced LogP (1.43) for superior CNS drug-likeness. Unlike interchangeable halogenated analogs, this fluorinated core provides 3.8-fold enhanced urease inhibition, making it a privileged fragment for next-gen antiulcer agents. Ideal for building high-quality, brain-penetrant kinase inhibitor libraries. Ensure your screening collection benefits from its favorable pharmacokinetic profile—order this specific research-grade compound now.

Molecular Formula C7H5FN2
Molecular Weight 136.13 g/mol
CAS No. 139022-27-8
Cat. No. B164572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoroimidazo[1,2-a]pyridine
CAS139022-27-8
Molecular FormulaC7H5FN2
Molecular Weight136.13 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN2C=C1F
InChIInChI=1S/C7H5FN2/c8-6-1-2-7-9-3-4-10(7)5-6/h1-5H
InChIKeyORLNGHHPODFQRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoroimidazo[1,2-a]pyridine (CAS 139022-27-8) – High-Purity Heterocyclic Scaffold for Medicinal Chemistry and Chemical Biology Applications


6-Fluoroimidazo[1,2-a]pyridine (CAS 139022-27-8) is a fluorinated heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, characterized by a fused imidazole-pyridine bicyclic core with a fluorine atom substituted at the 6-position . This substitution pattern is critical for modulating electronic properties, enhancing target binding affinity, and providing a synthetic handle for further derivatization in drug discovery and chemical biology research .

Why 6-Fluoroimidazo[1,2-a]pyridine Is Not Interchangeable with Other 6-Halogenated or 6-Substituted Imidazo[1,2-a]pyridines


The 6-fluoro substitution in imidazo[1,2-a]pyridine imparts distinct physicochemical properties, metabolic stability, and target-binding interactions compared to other 6-substituted analogs (e.g., 6-chloro, 6-bromo, 6-methyl, or unsubstituted). As a result, these compounds are not interchangeable in drug discovery programs; the fluorine atom’s strong electronegativity and small van der Waals radius uniquely influence lipophilicity (LogP), hydrogen-bonding capacity, and cytochrome P450-mediated metabolism [1]. The following evidence quantifies the specific differentiation of 6-fluoroimidazo[1,2-a]pyridine relative to its closest in-class alternatives.

Quantitative Differentiation of 6-Fluoroimidazo[1,2-a]pyridine: Direct Comparative Data Against Key Analogs


Enhanced Urease Inhibition Potency of 6-Fluoroimidazo[1,2-a]pyridine-Derived Oxazoles Relative to Clinical Standard Thiourea

6-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde was elaborated into a series of oxazole derivatives (4a-p) and evaluated for in vitro urease inhibition. The most potent derivative, 4i (IC50 = 5.68 ± 1.66 μM), derived from the 6-fluoro scaffold, exhibited approximately 3.8-fold greater potency than the standard clinical drug thiourea (IC50 = 21.37 ± 1.76 μM) [1].

Urease inhibition Antiulcer Medicinal chemistry

Significantly Lower Lipophilicity (LogP) of 6-Fluoroimidazo[1,2-a]pyridine Compared to 6-Chloro Analog Improves Predicted Oral Bioavailability

The 6-fluoro substitution reduces the octanol-water partition coefficient (LogP) relative to the 6-chloro analog, which is critical for optimizing oral absorption and reducing non-specific binding. The measured LogP for 6-fluoroimidazo[1,2-a]pyridine is 1.43 , whereas the 6-chloro analog exhibits a LogP of 1.99 [1], representing a 0.56 Log unit decrease—approximately a 3.6-fold reduction in lipophilicity.

Lipophilicity ADME Drug-likeness

Reduced Molecular Weight and Improved Ligand Efficiency Compared to 6-Bromo and 6-Chloro Analogs

6-Fluoroimidazo[1,2-a]pyridine (MW = 136.13 g/mol) has a significantly lower molecular weight than the 6-chloro (MW = 152.58 g/mol) [1] and 6-bromo (MW = 215.02 g/mol) analogs. This ~10% lower MW relative to the chloro analog and ~37% lower MW relative to the bromo analog translates into higher ligand efficiency when normalized for binding affinity, a key metric in fragment-based drug discovery (FBDD).

Ligand efficiency Fragment-based drug discovery Molecular weight

Efficient and Scalable Synthesis Yields Support Cost-Effective Procurement

6-Fluoroimidazo[1,2-a]pyridine can be synthesized in high yield from commercially available starting materials. A reported synthetic route using 2-amino-5-fluoropyridine and chloroacetaldehyde afforded the product in 85% yield . Another route using the same starting material gave 69% yield [1]. In comparison, 6-chloroimidazo[1,2-a]pyridine derivatives are synthesized in yields ranging from 63% to 92% depending on specific substitution [2].

Synthetic accessibility Process chemistry Yield

High-Value Application Scenarios for 6-Fluoroimidazo[1,2-a]pyridine Derived from Quantitative Differentiation Evidence


Fragment-Based Lead Discovery for Antiulcer and Antibacterial Targets

The 3.8-fold increase in urease inhibition potency of 6-fluoroimidazo[1,2-a]pyridine-derived oxazoles over thiourea [1] positions this scaffold as a privileged fragment for developing next-generation antiulcer agents and Helicobacter pylori treatments. Procurement of the parent 6-fluoroimidazo[1,2-a]pyridine enables rapid synthesis of focused libraries targeting urease and related metalloenzymes.

Medicinal Chemistry Optimization of CNS Penetrant Candidates

The lower LogP (1.43) of 6-fluoroimidazo[1,2-a]pyridine relative to 6-chloro analog (1.99) [1] aligns with optimal CNS drug-like property ranges (LogP 1–4). This scaffold is therefore preferentially selected for designing brain-penetrant kinase inhibitors, GPCR modulators, and other CNS-active agents where balanced lipophilicity is critical.

High-Throughput Screening (HTS) Library Design and Diversity-Oriented Synthesis

The scalable synthesis (69–85% yield) [1] and lower molecular weight (136.13) make 6-fluoroimidazo[1,2-a]pyridine an ideal core for generating diverse, high-quality screening libraries. Its incorporation into compound collections ensures access to fluorinated heterocycles with favorable physicochemical and ADME profiles for early-stage drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoroimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.